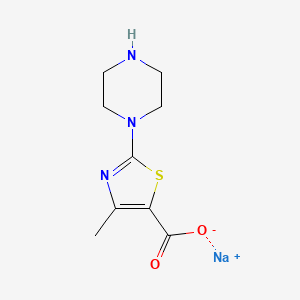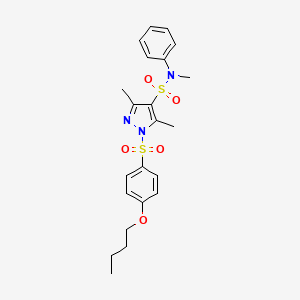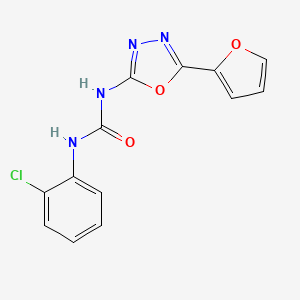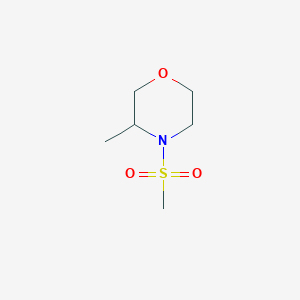![molecular formula C10H10N4O2 B2736831 4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid CAS No. 220673-91-6](/img/structure/B2736831.png)
4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid” is a compound that has been studied for its potential anticancer properties . It belongs to a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .
Synthesis Analysis
The compound is synthesized as part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . The structures of these hybrids were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of the compound was established using NMR and MS analysis . The compound is part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Chemical Reactions Analysis
The compound is part of a series of hybrids that have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some of the hybrids exhibited IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin .Scientific Research Applications
Anticancer Agents
The compound has been synthesized and evaluated for its potential as an anticancer agent . Some of the hybrids of this compound exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin .
Inducing Apoptosis in Cancer Cells
Further investigation showed that certain hybrids of this compound clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death that is generally characterized by distinct morphological characteristics and energy-dependent biochemical mechanisms.
Structural Optimization Platform for Anticancer Molecules
The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Use in Chemotherapy
High nitrogen containing heterocyclic systems, such as this compound, have been the subject of growing study over the past ten years due to their usefulness in a variety of applications, including chemotherapy .
Antifungal Activity
The compound has been studied for its antifungal activity . The proposed method, due to the high predictive ability, could be a useful aid to the costly and time-consuming experiments for determining the antifungal activity .
Use in Propellants, Explosives, and Pyrotechnics
High nitrogen containing heterocyclic systems, such as this compound, have been the subject of growing study over the past ten years due to their usefulness in a variety of applications, including propellants, explosives, and pyrotechnics .
Future Directions
properties
IUPAC Name |
4-(1,2,4-triazol-1-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)8-1-3-9(4-2-8)12-7-14-6-11-5-13-14/h1-6,12H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQLASJSUNNOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)
![Ethyl 5-[(4-nitrobenzoyl)amino]-3-{2-[(4-nitrobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2736763.png)

![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)


